molecular formula C11H10O3 B1351543 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde CAS No. 5651-83-2

3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

Cat. No. B1351543
CAS RN: 5651-83-2
M. Wt: 190.19 g/mol
InChI Key: PKPPALIWMCCRFK-UHFFFAOYSA-N
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Description

“3-Methoxy-4-prop-2-ynyloxy-benzaldehyde” is a chemical compound with the CAS Number: 5651-83-21. It has a molecular weight of 190.21 and its IUPAC name is 3-methoxy-4-(2-propynyloxy)benzaldehyde1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “3-Methoxy-4-prop-2-ynyloxy-benzaldehyde”. However, similar compounds like “4-Benzyloxy-3-methoxybenzaldehyde” have been used in the synthesis of other compounds2.



Molecular Structure Analysis

The InChI code for “3-Methoxy-4-prop-2-ynyloxy-benzaldehyde” is 1S/C11H10O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h1,4-5,7-8H,6H2,2H31. This code provides a standard way to encode the compound’s molecular structure.



Chemical Reactions Analysis

I couldn’t find specific chemical reactions involving “3-Methoxy-4-prop-2-ynyloxy-benzaldehyde”. However, similar compounds have been involved in various chemical reactions. For instance, “4-Benzyloxy-3-methoxybenzaldehyde” reacts with benzohydrazide to yield a specific product2.



Physical And Chemical Properties Analysis

“3-Methoxy-4-prop-2-ynyloxy-benzaldehyde” is a solid at room temperature1. It should be stored in an inert atmosphere at 2-8°C1. The purity of the compound is typically around 95%1.


Scientific Research Applications

1. Synthesis and Structural Analysis

3-Methoxy-4-prop-2-ynyloxy-benzaldehyde has been explored in the context of synthesizing novel compounds. Wang Yong-jian (2010) reported the preparation of this compound and its characterization by various analytical techniques, including NMR spectroscopy and X-ray diffraction analysis. This research highlights its significance in developing new chemical entities and understanding their structural properties (Wang Yong-jian, 2010).

2. Click Chemistry for Glycoconjugate Synthesis

In the realm of bioorganic chemistry, Dwivedi et al. (2017) utilized 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde in the synthesis of triazole-linked vanillin glycoconjugates. This work, conducted in the presence of CuI/DIPEA in dichloromethane, showcases the compound's role in forming bioconjugates, which are pivotal in medicinal chemistry and drug design (Dwivedi et al., 2017).

3. Education in Green Chemistry

Verdía et al. (2017) demonstrated the use of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde in an undergraduate organic chemistry class focusing on green chemistry. The compound was used in a Knoevenagel condensation experiment, illustrating its role in educational settings for teaching sustainable chemical practices (Verdía et al., 2017).

4. Nonlinear Optical Crystal Research

Venkataramanan et al. (1994) investigated 3-methoxy 4-hydroxy benzaldehyde for its potential in nonlinear optical applications. They studied its optical transmission, mechanical hardness, and laser damage, providing insights into the compound's suitability for optical technologies (Venkataramanan et al., 1994).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H317), eye irritation (H319), and is harmful to aquatic life with long-lasting effects (H412)1. Precautionary measures include avoiding release to the environment (P273), wearing protective gloves/eye protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338)1.


Future Directions

As for future directions, it’s difficult to predict without specific context. However, given its chemical structure, “3-Methoxy-4-prop-2-ynyloxy-benzaldehyde” could potentially be used in the synthesis of other complex organic compounds.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical expert.


properties

IUPAC Name

3-methoxy-4-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h1,4-5,7-8H,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPPALIWMCCRFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389768
Record name 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

CAS RN

5651-83-2
Record name 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Propargyl bromide (219 mL, 80% w/v, 1.48 mol) was added to a suspension of vanillin (150 g, 0.986 mol) and potassium carbonate (408 g, 2.96 mol) in acetone (1.50 L) and treated according to Procedure 3. 3-Methoxy-4-propargyloxybenzaldehyde (162 g, 86%) was obtained as yellow crystalline solid; mp 95° C.; δH (400 MHz, CDCl3) 2.56 (t, J=2.5 Hz, 1H, C≡CH), 3.95 (s, 3H, OCH3), 4.86 (d, J=2.5 Hz, 2H, OCH2), 7.14 (d, J5,6=6.8 Hz, 1H, H5), 7.44 (d, J2,6=1.4 Hz, 1H, H2), 7.47 (dd, J5,6=6.8, J2,6=1.4 Hz, 1H, H6), 9.87 (s, 1H, CHO); δC (100 MHz, CDCl3) 56.0, 56.6, 77.2, 77.4, 109.4, 112.5, 126.3, 130.9, 150.0, 152.1, 190.9; HRMS (ESI) Calculated for C11H10O3 [M+H]+ 191.0703. found 191.0706; vmax 1006, 1130, 1259, 1586, 1677, 2119, 2845, 2932, 3266 cm−1.
Quantity
219 mL
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
408 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
P Dwivedi, KB Mishra, Pritika, BB Mishra… - Glycoconjugate …, 2017 - Springer
The 1,3-dipolar cycloaddition of deoxy-azido sugars 1 with alkyne derivatives of p-vanillin, 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde (2) and 2-methoxy-1-(prop-2-ynyloxy)-4-((prop-2-…
Number of citations: 15 link.springer.com
T Dey, KSS Praveena, S Pal, AK Mukherjee - Journal of Molecular Structure, 2017 - Elsevier
Three oxime ether derivatives, (E)-3-methoxy-4-(prop-2-ynyloxy)-benzaldehyde-O-prop-2-ynyl-oxime (C 14 H 13 NO 3 ) (2), benzophenone-O-prop-2-ynyl-oxime (C 16 H 13 NO) (3) …
Number of citations: 10 www.sciencedirect.com
K Shah, N ul Ain, F Ahmed, I Anis, MR Shah - Sensors and Actuators B …, 2017 - Elsevier
A new click generated triazole based chemosensor 5 was designed and synthesized, that exhibits excellent selectivity for Fe +3 ion over a wide range of tested metal ions eg NH 4 + , Li …
Number of citations: 44 www.sciencedirect.com
Z Bakherad, M Mohammadi-Khanaposhtani… - Journal of Molecular …, 2019 - Elsevier
A new series of thiosemicarbazide-1,2,3-triazole hybrids 10a-o has been synthesized, characterized by 1 H NMR, 13 C NMR, and screened for their in vitro α-glucosidase inhibitory …
Number of citations: 27 www.sciencedirect.com
C Wilson, SK Safi, A Dhamsaniya, P Trivedi… - World Scientific …, 2019 - bibliotekanauki.pl
A novel series of 2-alkoxy (1,2,3-triazole) benzaldehyde hybrids composed of Vanillin are synthesized for antimicrobial evaluation. Of antimicrobial strains tested, consisted of …
Number of citations: 3 bibliotekanauki.pl
H Singh, J Sindhu, JM Khurana… - Australian Journal of …, 2013 - CSIRO Publishing
An eco-friendly one-pot five-component synthesis of novel 1,2,3-triazole-linked pentasubstituted 1,4-dihydropyridines under ultrasonic and microwave irradiation in polyethylene glycol (…
Number of citations: 26 www.publish.csiro.au
E Nasli‐Esfahani… - Archiv der …, 2019 - Wiley Online Library
A series of new Schiff bases bearing 1,2,3‐triazole 12a‒o was designed, synthesized, and evaluated as α‐glucosidase inhibitors. All the synthesized compounds showed promising …
Number of citations: 25 onlinelibrary.wiley.com
E Nasli‐Esfahani… - arch pharm …, 2019 - eprints.lums.ac.ir
A series of new Schiff bases bearing 1,2,3‐triazole 12a‒o was designed, synthesized, and evaluated as α‐glucosidase inhibitors. All the synthesized compounds showed promising …
Number of citations: 0 eprints.lums.ac.ir
Z Fallah, M Tajbakhsh, M Alikhani, B Larijani… - Journal of Molecular …, 2022 - Elsevier
α-Glucosidase is a key enzyme in hydrolysis of carbohydrates to glucose and located in the small intestine brush border. Inhibition of this enzyme delay the release of glucose and …
Number of citations: 41 www.sciencedirect.com
B Ngameni, M Erdoğan, V Kuete… - Journal of Chemical …, 2021 - journals.sagepub.com
A series of novel 4-O-alkyltriazolylphenolic derivatives is first synthesized with good to excellent yields via the click reaction of 3-methoxy-4-O-propargylbenzaldehyde or 3-allyl-4-O-…
Number of citations: 4 journals.sagepub.com

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